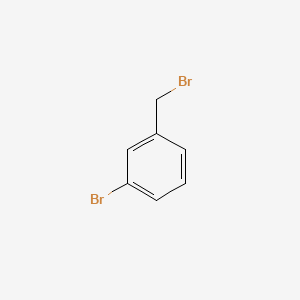

3-Bromobenzyl bromide

Description

Properties

IUPAC Name |

1-bromo-3-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCJPJQUVRIILS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061175 | |

| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-78-9 | |

| Record name | 3-Bromobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-3-dibromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromobenzyl Bromide from 3-Bromotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromobenzyl bromide from 3-bromotoluene (B146084), a critical reaction for the introduction of a bromomethyl group onto a benzene (B151609) ring, which is a common step in the synthesis of various pharmaceutical and agrochemical compounds. This document details the prevalent synthetic methodology, offers a specific experimental protocol, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

This compound is a valuable organic intermediate utilized in the synthesis of a variety of more complex molecules, including hydroxybenzyl alcohols, hydroxybenzaldehydes, and hydroxybenzoic acids.[1] The selective bromination of the benzylic position of 3-bromotoluene is a key transformation that enables further functionalization of the molecule. The most common and effective method for this transformation is a free-radical chain reaction, typically employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

Synthetic Methodology: Free-Radical Bromination

The synthesis of this compound from 3-bromotoluene proceeds via a free-radical chain mechanism. This reaction is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzyl (B1604629) radical.

The process can be broken down into three main stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. This generates two radicals.

-

Propagation: The initiator radical abstracts a hydrogen atom from the methyl group of 3-bromotoluene to form a resonance-stabilized benzyl radical. This radical then reacts with a molecule of the brominating agent, N-bromosuccinimide (NBS), to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then abstract a hydrogen from HBr (formed in situ) to regenerate a bromine radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radicals to form a non-radical species.

A common solvent for this reaction is carbon tetrachloride (CCl4), although other non-polar solvents that are inert to the reaction conditions can also be used.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound from 3-bromotoluene.

Materials:

-

3-Bromotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Standard glassware for workup and purification

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 3-bromotoluene (0.030 moles, 4.5 g) and carbon tetrachloride (15 mL).[1]

-

To this solution, add N-bromosuccinimide (0.031 moles, 5.5 g) and azobisisobutyronitrile (75 mg).[1]

-

The reaction mixture is then heated to reflux with continuous stirring for a period of 3 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solid succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product can be further purified by distillation or recrystallization to obtain pure this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound from 3-bromotoluene as described in the experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Bromotoluene | 4.5 g (0.030 moles) | [1] |

| N-Bromosuccinimide (NBS) | 5.5 g (0.031 moles) | [1] |

| Azobisisobutyronitrile (AIBN) | 75 mg | [1] |

| Carbon Tetrachloride (Solvent) | 15 mL | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Reaction Time | 3 hours | [1] |

Visualizations

To further clarify the process, the following diagrams illustrate the chemical reaction pathway and a general experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: A generalized workflow for the synthesis experiment.

Safety Considerations

-

3-Bromotoluene: Handle in a well-ventilated area. It may cause skin, eye, and respiratory irritation.

-

N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

-

Azobisisobutyronitrile (AIBN): Flammable solid and can decompose exothermically upon heating.

-

Carbon Tetrachloride (CCl4): Toxic and a suspected carcinogen. Use with extreme caution in a fume hood.

-

This compound: Lachrymator and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The free-radical bromination of 3-bromotoluene using N-bromosuccinimide and a radical initiator is a reliable and efficient method for the synthesis of this compound. This guide provides the necessary details for researchers and professionals to understand and implement this important synthetic transformation. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis.

References

Spectroscopic Characterization of 3-Bromobenzyl Bromide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromobenzyl bromide (C7H6Br2), a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 4.45 | s | CDCl₃ |

| 7.20 - 7.50 | m | CDCl₃ |

Data sourced from publicly available spectral databases.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| 31.9 |

| 122.7 |

| 126.3 |

| 130.3 |

| 130.8 |

| 133.0 |

| 139.3 |

Data sourced from publicly available spectral databases.[2]

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 1570-1600 | Medium | C=C Aromatic Ring Stretch |

| 1420-1480 | Strong | CH₂ Scissoring |

| 1210 | Strong | C-Br Stretch (benzyl) |

| 680-880 | Strong | C-H Bending (out-of-plane) |

| 550-650 | Strong | C-Br Stretch (aromatic) |

Interpretations based on typical IR absorption frequencies.[3][4][5][6]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 248, 250, 252 | Variable | [M]⁺ (Molecular Ion) |

| 169, 171 | High | [M-Br]⁺ |

| 90 | High | [C₇H₆]⁺ |

The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.[7][8][9]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).[10] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is then filtered into a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a magnetic field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

-

¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required.[11] Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a solid at room temperature, a thin film of the molten compound can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[6][12] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is pressed directly against the ATR crystal.[3]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an absorption spectrum.[13]

-

Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to specific functional groups and bond vibrations.[14]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or, if coupled with a gas chromatograph (GC-MS), injected into the GC where it is vaporized and separated from any impurities before entering the mass spectrometer.[15]

-

Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion ([M]⁺).[16] This high energy also induces fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[17]

-

Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular weight is determined from the molecular ion peak, and the structure is further elucidated by analyzing the fragmentation pattern.[16]

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound (823-78-9) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | C7H6Br2 | CID 69979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (823-78-9) IR Spectrum [chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. This compound (823-78-9) MS [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. PubChemLite - this compound (C7H6Br2) [pubchemlite.lcsb.uni.lu]

- 10. benchchem.com [benchchem.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. amherst.edu [amherst.edu]

- 15. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 16. m.youtube.com [m.youtube.com]

- 17. fiveable.me [fiveable.me]

Physical properties of 3-Bromobenzyl bromide melting point boiling point

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of 3-Bromobenzyl bromide (CAS No. 823-78-9). It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document outlines the experimentally determined values for these properties, details the methodologies for their measurement, and presents logical workflows for property determination and its application in purity and identity assessment.

Core Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its key physical properties are summarized in the table below. It is important to note the variation in reported boiling points, which is dependent on the pressure at which the measurement is taken.

| Physical Property | Value | Conditions |

| Melting Point | 37 - 45 °C | Atmospheric Pressure |

| 40 - 42 °C[1] | ||

| 37 - 42 °C[2][3] | ||

| 38.0 - 45.0 °C | ||

| 39 - 41 °C | ||

| Boiling Point | 258.2 °C[2][3] | 760 mmHg |

| 128 - 130 °C[4] | 12 mmHg |

Experimental Protocols

The determination of accurate melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following are detailed methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[6]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle to ensure a uniform particle size. The dry, powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6][7]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. A calibrated thermometer is inserted into the designated port to monitor the temperature of the block.

-

Heating and Observation: The heating block is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[1] The sample is observed through a magnifying lens.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically within 1-2 °C.[8]

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube. The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer using a rubber band or wire. The thermometer bulb and the test tube should be aligned. This assembly is then clamped and immersed in the mineral oil within the Thiele tube, ensuring the sample is below the oil level.

-

Heating and Observation: The side arm of the Thiele tube is gently heated.[9] As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[9] This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for determining and utilizing the physical properties of a chemical compound.

Caption: Workflow for determining physical properties.

Caption: Logic diagram for purity and identity assessment.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chembk.com [chembk.com]

- 3. This compound [nanfangchem.com]

- 4. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. westlab.com [westlab.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

A Comprehensive Technical Guide to the Solubility of 3-Bromobenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 3-Bromobenzyl bromide, a key intermediate in pharmaceutical and agrochemical synthesis. This document collates available solubility data, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing compound solubility.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its reactivity, bioavailability, and formulation. For a solid solute like this compound, solubility in a given solvent at a specific temperature is defined as the maximum amount of the solute that can dissolve in a specified amount of the solvent to form a saturated solution. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

This compound (C₇H₆Br₂) is a moderately polar molecule due to the presence of two bromine atoms. Its solubility is therefore expected to be favorable in a range of organic solvents.

Qualitative Solubility Data

The following table summarizes the reported qualitative solubility of this compound in various organic solvents.

| Solvent | Chemical Formula | Polarity | Reported Solubility of this compound |

| Dichloromethane | CH₂Cl₂ | Polar aprotic | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Polar aprotic | Soluble[1] |

| Chloroform | CHCl₃ | Polar aprotic | Sparingly Soluble |

| Methanol | CH₃OH | Polar protic | Slightly Soluble |

| Tetrachloromethane | CCl₄ | Non-polar | Used as a solvent in its synthesis, implying solubility[2] |

| Water | H₂O | Polar protic | Insoluble[1][2][3][5] |

Experimental Protocol for Determining Solubility

For researchers requiring precise solubility data, the following general experimental protocol, adapted from standard laboratory procedures, can be employed to determine the solubility of this compound in a specific organic solvent.[6][7][8][9]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (solid)[10]

-

Selected organic solvent of appropriate purity

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the mixture to settle, permitting the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is advisable to use a filter-tipped pipette or to pre-filter the sample using a syringe filter compatible with the solvent.

-

Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Safety Precautions: this compound is a corrosive and hazardous compound that can cause severe skin and eye irritation.[1][2][11] It is essential to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for Solubility Assessment of this compound.

References

- 1. CAS 823-78-9: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | 823-78-9 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 823-78-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. 3-溴溴苄 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound(823-78-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to 3-Bromobenzyl Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzyl bromide is a versatile brominated aromatic compound that serves as a crucial intermediate in organic synthesis.[1] Its bifunctional nature, featuring both a reactive benzyl (B1604629) bromide group and a stable aryl bromide, makes it an essential building block for the construction of more complex molecules.[1][2] This technical guide provides an in-depth overview of the molecular properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the realm of pharmaceutical research and drug development. Researchers frequently utilize this compound for creating novel compounds, especially biologically active molecules where its reactivity is leveraged to form diverse chemical structures.[1][3]

Core Molecular and Physical Properties

The fundamental quantitative data for this compound are summarized in the table below. This information is critical for reaction planning, stoichiometric calculations, and safety considerations.

| Property | Value | Citations |

| Molecular Formula | C₇H₆Br₂ | [3][4][5][6] |

| Molecular Weight | 249.93 g/mol | [1][4][6][7] |

| CAS Number | 823-78-9 | [3][4] |

| Appearance | White crystal or crystalline powder | [3][5] |

| Melting Point | 39-42 °C | [2][3][8] |

| Boiling Point | 128-130 °C | [3] |

| Synonyms | m-Bromobenzyl bromide, 1-Bromo-3-(bromomethyl)benzene | [3][5][6] |

Experimental Protocol: Synthesis of this compound

A common and effective method for synthesizing this compound is through the bromination of 3-bromotoluene (B146084) using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Objective: To synthesize this compound from 3-bromotoluene.

Materials:

-

3-bromotoluene (starting material)

-

N-bromosuccinimide (NBS)

-

Azodiisobutyronitrile (AIBN) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) (solvent)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 15 mL of carbon tetrachloride.

-

To the solvent, add 4.5 g (0.030 moles) of 3-bromotoluene.

-

Add 5.5 g (0.031 moles) of N-bromosuccinimide to the mixture.

-

Finally, add 75 mg of the radical initiator, such as azodiisobutyronitrile.

-

The mixture is then mechanically stirred while being heated to reflux.

-

Maintain the reflux for a period of 3 hours to ensure the reaction goes to completion.[3]

-

After cooling, the succinimide (B58015) byproduct is filtered off, and the solvent is removed from the filtrate by evaporation. The crude product can then be purified, typically by vacuum distillation.[5]

Diagrams and Workflows

The following diagram illustrates the synthetic pathway for this compound as described in the experimental protocol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 4. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN1648114A - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromobenzyl Bromide: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 3-Bromobenzyl bromide (α,3-dibromotoluene), a key reagent and building block in organic synthesis. The document covers its chemical and physical properties, historical context, detailed synthesis protocols, and significant applications, with a particular focus on its role in pharmaceutical research and drug development. This guide is intended to be a valuable resource for chemists and researchers, offering practical experimental details and insights into the utility of this versatile compound.

Introduction

This compound, with the CAS registry number 823-78-9, is a disubstituted toluene (B28343) derivative featuring bromine atoms on both the aromatic ring and the benzylic carbon. This unique structure imparts a dual reactivity profile, making it a highly versatile reagent in organic chemistry. The benzylic bromide is a potent electrophile, susceptible to nucleophilic substitution, while the aryl bromide can participate in a variety of cross-coupling reactions. This combination of reactive sites allows for the sequential and regioselective introduction of different functionalities, rendering it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][2]

Discovery and History

Physicochemical Properties

This compound is a white to yellowish crystalline solid at room temperature.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Br₂ | [1] |

| Molecular Weight | 249.93 g/mol | [4] |

| Appearance | White to yellowish crystal/solid | [1][3] |

| Melting Point | 39-42 °C | [1][5] |

| Boiling Point | 258.2 °C at 760 mmHg | [5] |

| Density | 1.849 g/cm³ | [5] |

| Solubility | Insoluble in water. Soluble in common organic solvents. | [3] |

| CAS Number | 823-78-9 | |

| Beilstein Registry No. | 2078683 |

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

| Technique | Key Data | Reference |

| ¹H NMR | Spectra available in various databases. | [4] |

| ¹³C NMR | Spectra available in various databases. | |

| Mass Spectrometry (MS) | m/z top peaks at 169 and 171. | [4] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available. | [4] |

| Raman Spectroscopy | FT-Raman spectrum is available. | [4] |

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the radical bromination of 3-bromotoluene (B146084). This reaction selectively targets the benzylic position due to the stability of the resulting benzyl (B1604629) radical.

General Synthesis Workflow

The overall process for synthesizing and purifying this compound is depicted in the following workflow diagram.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3-bromotoluene using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as the radical initiator.[6]

Materials:

-

3-Bromotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromotoluene in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically monitored by TLC or GC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide by-product.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.[7]

-

Applications in Research and Development

This compound is a valuable reagent in various areas of organic synthesis, with notable applications in the pharmaceutical and materials science sectors.[1]

Pharmaceutical Applications

A significant application of this compound is in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3] It is particularly useful for introducing the 3-bromobenzyl moiety into target molecules, which can be a key pharmacophore or a precursor for further functionalization.

One prominent example is its use in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.[8] PDE4 is an enzyme that plays a crucial role in regulating inflammatory responses, and its inhibition is a therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

The following diagram illustrates a generalized synthetic route to a class of PDE4 inhibitors where this compound is a key starting material.

Materials Science

In materials science, this compound is used in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs).[9] Its bifunctional nature allows for the construction of complex molecular architectures with specific electronic and optical properties. The ability to introduce different functional groups at two distinct positions on the molecule is key to tuning the properties of the final materials.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis. Its dual reactivity, arising from the presence of both a benzylic bromide and an aryl bromide, provides chemists with a powerful tool for the construction of complex molecules. While its exact historical origins are not easily traced, its continued and widespread use in the synthesis of pharmaceuticals, such as PDE4 inhibitors, and advanced materials underscores its importance in both academic research and industrial applications. This guide has provided a detailed overview of its properties, synthesis, and applications, and is intended to serve as a valuable resource for the scientific community.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromobenzyl Bromide | High-Purity Reagent | RUO [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C7H6Br2 | CID 69979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [nanfangchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-臭化ブロモベンジル、99 BrC6H4CH2Br [sigmaaldrich.com]

- 9. nbinno.com [nbinno.com]

Theoretical Reactivity of 3-Bromobenzyl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzyl bromide (α,3-dibromotoluene) is a versatile bifunctional organic reagent of significant interest in medicinal chemistry and materials science.[1] Its reactivity is characterized by the disparate behavior of its two carbon-bromine bonds: the highly reactive benzylic bromide and the more inert aryl bromide. This guide provides a comprehensive theoretical and practical overview of the reactivity of this compound, with a focus on the underlying principles governing its reaction pathways. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development.[2]

Theoretical Framework of Reactivity

The reactivity of the benzylic bromide in this compound is primarily dictated by its propensity to undergo nucleophilic substitution reactions. The specific mechanism of these substitutions, either unimolecular (SN1) or bimolecular (SN2), is influenced by the nature of the nucleophile, the solvent, and the stability of potential intermediates.[3] Concurrently, the aryl bromide offers a site for reactions such as Grignard reagent formation, although under more forcing conditions than the benzylic position.

Frontier Molecular Orbital (FMO) Theory

A deeper understanding of the reactivity of this compound can be achieved through the lens of Frontier Molecular Orbital (FMO) theory. This theory posits that the most significant interactions in a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.[4]

In the case of this compound, the LUMO is expected to be localized on the benzylic C-Br bond, specifically on the antibonding σ* orbital. A lower LUMO energy corresponds to a more electrophilic carbon atom, making it more susceptible to nucleophilic attack. The energy and localization of the LUMO are influenced by the electronic effects of the substituent on the aromatic ring. The meta-bromo substituent exerts an electron-withdrawing inductive effect, which can influence the energy of the LUMO.

Nucleophilic Substitution Reactions: SN1 vs. SN2 Pathways

The benzylic position of this compound is activated towards both SN1 and SN2 reactions due to the ability of the benzene (B151609) ring to stabilize both the transition state and any potential carbocation intermediate through resonance.

-

SN2 Mechanism: This pathway is favored by strong, unhindered nucleophiles in polar aprotic solvents. The reaction proceeds in a single, concerted step involving a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.[5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

-

SN1 Mechanism: This pathway is favored by weak nucleophiles in polar protic solvents. It is a two-step mechanism initiated by the slow, rate-determining departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by the nucleophile from either face, leading to a racemic mixture if the starting material were chiral. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.

The presence of the meta-bromo substituent on the benzene ring can influence the relative rates of these reactions. Its electron-withdrawing inductive effect can slightly destabilize the developing positive charge in the SN1 transition state, potentially slowing this pathway relative to unsubstituted benzyl (B1604629) bromide.

Grignard Reagent Formation

The aryl bromide of this compound can be used to form a Grignard reagent, although the benzylic bromide is significantly more reactive. Selective formation of the aryl Grignard reagent would require carefully controlled conditions, as the highly reactive benzylic bromide would readily react with any Grignard reagent formed.[6] In practice, formation of a di-Grignard reagent is more likely if excess magnesium is used. A more controlled approach would be to protect the benzylic position before attempting to form the Grignard reagent at the aryl position.

Data Presentation

Table 1: Relative Rates of Nucleophilic Substitution for Benzyl Bromide with Various Nucleophiles

| Nucleophile | Solvent | Relative Rate Constant (krel) |

| CN⁻ | Methanol | 100 |

| I⁻ | Acetone | 50 |

| Br⁻ | Acetone | 1 |

| Cl⁻ | Acetone | 0.1 |

| H₂O | Ethanol (B145695) | 0.001 |

This data is illustrative and compiled from general principles of nucleophilicity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 823-78-9 | [7] |

| Molecular Formula | C₇H₆Br₂ | [7] |

| Molecular Weight | 249.93 g/mol | [7] |

| Melting Point | 39-41 °C | [7] |

| Boiling Point | 258.2 °C at 760 mmHg | [8] |

| Density | 1.849 g/cm³ | [8] |

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and workflows discussed in this guide.

Caption: Bimolecular Nucleophilic Substitution (SN2) Pathway.

Caption: Unimolecular Nucleophilic Substitution (SN1) Pathway.

Caption: General Workflow for Grignard Reagent Formation and Reaction.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. Researchers should adapt these procedures based on the specific nucleophile, solvent, and scale of the reaction.

Protocol 1: Synthesis of this compound

This protocol describes the bromination of 3-bromotoluene (B146084) to yield this compound.[9]

-

Materials:

-

3-Bromotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (as a radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromotoluene in CCl₄.

-

Add N-bromosuccinimide and a catalytic amount of AIBN or BPO to the solution.

-

Heat the reaction mixture to reflux. The reaction can be monitored by the disappearance of the solid NBS and the appearance of succinimide, which will float on top of the CCl₄.

-

After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization or distillation under reduced pressure.

-

Protocol 2: Nucleophilic Substitution with Sodium Cyanide

This protocol provides a general procedure for the synthesis of 3-bromobenzyl cyanide.[10]

-

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Ethanol/Water mixture

-

-

Procedure:

-

In a round-bottom flask, prepare a solution of sodium cyanide in a mixture of ethanol and water.

-

Add a solution of this compound in ethanol to the cyanide solution.

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Distill off the majority of the ethanol.

-

Extract the aqueous residue with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-bromobenzyl cyanide, which can be purified by distillation under reduced pressure.

-

Protocol 3: Formation of a Grignard Reagent

This protocol outlines the general steps for preparing a Grignard reagent from an aryl bromide.[11] Extreme care must be taken to ensure all glassware and reagents are anhydrous.

-

Materials:

-

This compound (or a protected derivative)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

A small crystal of iodine (as an initiator)

-

-

Procedure:

-

Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve the this compound derivative in anhydrous ether or THF and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a crystal of iodine and gently warm the flask.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

-

The resulting Grignard reagent is a cloudy, greyish solution and should be used immediately in subsequent reactions.

-

Conclusion

This compound is a valuable reagent whose reactivity is governed by well-established theoretical principles. The benzylic bromide readily undergoes nucleophilic substitution via both SN1 and SN2 mechanisms, with the predominant pathway being dictated by the reaction conditions. The less reactive aryl bromide provides a handle for other transformations, such as the formation of Grignard reagents. A thorough understanding of these theoretical underpinnings, coupled with carefully executed experimental protocols, will enable researchers to effectively utilize this versatile building block in the synthesis of novel molecules for a wide range of applications.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. benchchem.com [benchchem.com]

- 7. 3-溴溴苄 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [nanfangchem.com]

- 9. guidechem.com [guidechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chem.libretexts.org [chem.libretexts.org]

3-Bromobenzyl bromide safety data sheet and handling precautions

A Technical Guide to the Safe Handling of 3-Bromobenzyl Bromide

Introduction: this compound (CAS No. 823-78-9), also known as α,m-Dibromotoluene, is a versatile brominated aromatic compound.[1][2] It serves as a key intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[3] Its utility in research includes the synthesis of anti-cancer and anti-inflammatory drugs, the creation of complex molecules for exploring new chemical entities, and the modification of polymers in material science.[3] However, its reactivity also renders it hazardous, classified as a corrosive substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][4] This guide provides a comprehensive overview of its safety data and outlines detailed protocols for its safe handling, storage, and emergency management, tailored for professionals in research and drug development.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary danger is its corrosive nature.[1][4] The GHS classification highlights its potential to cause severe damage upon contact.

| Hazard Classification | Category | Signal Word | Hazard Statement |

| Skin Corrosion / Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage[4][5] |

| Serious Eye Damage / Eye Irritation | 1 | Danger | H314: Causes severe skin burns and eye damage[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Danger | H335: May cause respiratory irritation[1][6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and for anticipating its behavior under various experimental conditions.

| Property | Value |

| Molecular Formula | C₇H₆Br₂[5][7][8] |

| Molecular Weight | 249.93 g/mol [4][5][7] |

| Appearance | White to yellow adhering crystals or crystalline powder[5][7] |

| Melting Point | 37-42 °C (99-108 °F)[3][5][7] |

| Boiling Point | 258.2 °C (496.8 °F) at 760 mmHg[7][8] |

| Flash Point | > 110 °C (> 230 °F)[1][5] |

| Density | 1.849 - 1.9 g/cm³[5][7][8] |

| Water Solubility | Insoluble[5][7] |

| Vapor Pressure | 0.0224 mmHg at 25 °C[7] |

| Synonyms | α,m-Dibromotoluene, 1-Bromo-3-(bromomethyl)benzene, m-Bromobenzyl bromide[1][2][5] |

Experimental Protocols: Safe Handling and Storage

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Methodology:

-

Ventilation: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][9] Ensure gloves are inspected before use and changed immediately if contaminated.

-

Respiratory Protection: If a fume hood is not available or if exposure limits may be exceeded, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.[9]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

General Handling Protocol

Methodology:

-

Preparation: Before handling, review the Safety Data Sheet (SDS) thoroughly. Ensure all necessary PPE is correctly worn.

-

Dispensing: Avoid the formation of dust during handling.[1][10] Use spark-proof tools for transfers to prevent ignition sources.[11]

-

Contact Avoidance: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1] Do not breathe in dust or vapors.[1]

-

Hygiene: Wash hands and face thoroughly after handling the substance.[1] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed immediately and laundered before reuse.[5][10]

Storage Protocol

Methodology:

-

Container: Keep the container tightly closed to prevent moisture contact.[1][12]

-

Location: Store in a dry, cool, and well-ventilated area designated as a "Corrosives Area".[1][5] The substance should be stored locked up.[5]

-

Temperature: To maintain product quality, refrigeration is recommended (2-8°C).[5][7]

-

Incompatibilities: Store separately from incompatible materials such as bases, alcohols, amines, metals, and oxidizing agents.[1][9]

Emergency and First-Aid Protocols

Immediate and appropriate first aid is critical in the event of exposure. Medical attention is required in all cases of exposure.[1]

General Advice: Show the Safety Data Sheet to the attending medical professional.[1]

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Accidental Release and Fire-Fighting Protocols

Accidental Release Measures

Methodology:

-

Personal Precautions: Evacuate all non-essential personnel from the area.[1][10] Wear the full personal protective equipment as described in Section 3.1. Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes.[1][10]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or groundwater systems.[1][10]

-

Containment and Cleanup: For a solid spill, carefully sweep up the material and shovel it into a suitable, labeled container for disposal.[1] Avoid actions that generate dust.[1][10] If the material has melted, absorb the spill with an inert material such as sand, earth, or vermiculite (B1170534) before placing it in a disposal container.[11]

Fire-Fighting Measures

Methodology:

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1][12]

-

Specific Hazards from Combustion: Thermal decomposition can produce hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[1][12]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[1][12]

Disposal Considerations

Protocol:

-

Waste Classification: This material and its container must be disposed of as hazardous waste.[1]

-

Disposal Method: Disposal must be conducted at an approved waste disposal facility.[5][10] Do not empty into drains.[1]

-

Regulatory Compliance: Chemical waste generators must consult federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1] Contaminated packaging should be treated as the product itself.

References

- 1. fishersci.com [fishersci.com]

- 2. CAS 823-78-9: this compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H6Br2 | CID 69979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. This compound [nanfangchem.com]

- 9. This compound(823-78-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 12. westliberty.edu [westliberty.edu]

Methodological & Application

Application Notes: Synthesis of Pharmaceutical Intermediates Using 3-Bromobenzyl Bromide

Introduction

3-Bromobenzyl bromide (C₇H₆Br₂) is a highly versatile bifunctional reagent widely employed in organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2] Its structure features a reactive benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions, and an aryl bromide, which can participate in a variety of palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of different molecular fragments, making it a valuable building block for constructing complex, biologically active molecules.[1] These application notes provide detailed protocols and quantitative data for several key transformations involving this compound, intended for researchers, scientists, and drug development professionals.

Key Synthetic Applications

N-Alkylation of Amines

N-benzylation of amines is a fundamental transformation in medicinal chemistry. The benzylic bromide moiety of this compound reacts readily with primary and secondary amines via an Sɴ2 mechanism to form secondary and tertiary amines, respectively. This reaction is often a key step in the synthesis of various pharmaceutical scaffolds. To achieve selective mono-alkylation and avoid the formation of undesired dialkylated products, the reaction conditions, such as the choice of base and stoichiometry, must be carefully controlled.[3][4][5][6]

Caption: Workflow for the N-alkylation of amines using this compound.

-

Reagent Preparation: Dissolve the primary amine (1.0 equiv.) in a suitable aprotic solvent such as acetonitrile (B52724) or DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 1.5 equiv.), to the solution and stir for 10-15 minutes at room temperature.

-

Alkylation: Add a solution of this compound (1.05 equiv.) in the same solvent dropwise to the stirred mixture.

-

Reaction Monitoring: Heat the reaction mixture to 50-70 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-alkylated intermediate.

| Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzylamine | K₂CO₃ | ACN | 60 | 4 | 85-95 |

| Aniline | DIPEA | DMF | 70 | 6 | 80-90 |

| Morpholine | K₂CO₃ | THF | 50 | 3 | >95 |

| Piperidine | NaH | THF | 25 | 2 | >95 |

Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers via an Sɴ2 reaction between an alkoxide and an alkyl halide.[7] this compound serves as an excellent electrophile in this reaction, readily coupling with various alcohol-derived nucleophiles. This method is particularly useful for attaching the 3-bromobenzyl moiety to phenols or other alcohols in multi-step syntheses of complex pharmaceutical agents.[8][9]

-

Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve phenol (B47542) (1.0 equiv.) in anhydrous DMF. Add a strong base such as sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stirring: Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.

-

Addition of Bromide: Cool the mixture back to 0 °C and add this compound (1.0 equiv.) dissolved in a minimal amount of anhydrous DMF.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Quenching and Extraction: Carefully quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract the product into diethyl ether or ethyl acetate (B1210297).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired ether.

| Alcohol/Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | NaH | DMF | 25 | 4 | 90-98 |

| 4-Methoxyphenol | K₂CO₃ | Acetone | 56 (reflux) | 6 | 88-95 |

| Benzyl (B1604629) alcohol | KH | THF | 25 | 3 | 85-92 |

| Cyclohexanol | NaH | THF | 66 (reflux) | 8 | 75-85 |

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide portion of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. This functionality is crucial for building the complex aromatic and heteroaromatic cores of many modern pharmaceuticals.

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a biaryl structure.[10] This reaction is known for its mild conditions and high functional group tolerance.[11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Setup: To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like potassium carbonate (K₂CO₃, 3.0 equiv.).

-

Solvent: Add a degassed solvent system, typically a mixture of toluene (B28343) and water (e.g., 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction and Purification: Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography.

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[13][14] The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.[15][16]

-

Catalyst Pre-formation: In a dry Schlenk flask under N₂, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and triphenylphosphine (B44618) (PPh₃, 4 mol%).

-

Solvent and Reagents: Add anhydrous DMF, followed by potassium carbonate (K₂CO₃, 2.0 equiv.) and n-butyl acrylate (B77674) (1.2 equiv.).[15]

-

Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor for the consumption of starting material by GC-MS.[15]

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[15]

-

Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the residue by silica gel chromatography.

The Sonogashira coupling reaction involves the C-C bond formation between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[17][18] This reaction is essential for synthesizing arylalkynes, which are common motifs in pharmaceuticals and functional materials.[19][20]

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |

| Suzuki | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 80-90 |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 70-85 |

| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 75-90 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 85-95 |

| Sonogashira | 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80-92 |

Grignard Reagent Formation

While the benzylic bromide is highly reactive towards nucleophiles, the aryl bromide can be used to form a Grignard reagent under appropriate conditions. This transformation converts the electrophilic aryl bromide into a potent carbon nucleophile, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.[21][22] Care must be taken to avoid side reactions involving the benzylic bromide. Often, this requires low temperatures and careful control of the reaction initiation.[23]

Caption: Synthetic workflow for the formation and reaction of a Grignard reagent.

-

Setup: Place magnesium turnings (1.2 equiv.) in a flame-dried, three-necked flask equipped with a condenser and a dropping funnel under a nitrogen atmosphere.

-

Initiation: Add a small crystal of iodine and a few drops of a solution of this compound (1.0 equiv.) in anhydrous THF. Gently warm the flask to initiate the reaction (indicated by bubbling and disappearance of the iodine color).

-

Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure full consumption of the magnesium.

-

Reaction with Electrophile: Cool the resulting Grignard reagent solution. For carboxylation, pour the solution slowly over an excess of crushed dry ice (solid CO₂).

-

Workup: Allow the mixture to warm to room temperature. Quench by adding 1 M HCl and extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid product. Purify as needed.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [nanfangchem.com]

- 3. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Khan Academy [khanacademy.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 15. benchchem.com [benchchem.com]

- 16. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

The Role of 3-Bromobenzyl Bromide in the Synthesis of Novel Anti-Cancer Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromobenzyl bromide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a diverse range of potent anti-cancer agents. Its unique structure, featuring a reactive benzyl (B1604629) bromide moiety and a bromine-substituted phenyl ring, allows for its incorporation into various heterocyclic scaffolds, leading to the development of compounds that target key oncogenic pathways. This document provides detailed application notes and experimental protocols for the synthesis of three distinct classes of anti-cancer agents utilizing this compound: multi-targeted receptor tyrosine kinase (RTK) inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and tubulin polymerization inhibitors.

I. Multi-Targeted Receptor Tyrosine Kinase (RTK) Inhibitors: Pyrrolo[2,3-d]pyrimidine Derivatives

Receptor tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), play a pivotal role in tumor angiogenesis and cell proliferation.[1][2] The synthesis of N⁴-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines using this compound has yielded potent dual inhibitors of PDGFRβ and VEGFR-2, demonstrating significant potential in cancer therapy.[3][4]

Signaling Pathway: VEGFR & PDGFR in Angiogenesis

Quantitative Data: In Vitro Kinase Inhibition and Cytotoxicity

| Compound | Substitution on Benzyl Ring | PDGFRβ IC₅₀ (µM) | VEGFR-2 IC₅₀ (µM) | A431 Cytotoxicity IC₅₀ (µM) |

| 9a | H | >100 | >100 | >100 |

| 11a | 2-Cl | 0.04 | 0.05 | 0.08 |

| 13a | 2,5-di-OCH₃ | 0.03 | 0.02 | 0.04 |

| 19a | 3-Br | 0.06 | 0.07 | 0.1 |

| AG1295 (Std.) | - | 0.05 | - | - |

| SU6668 (Std.) | - | - | 0.08 | - |

Data sourced from literature.[3]

Experimental Protocol: Synthesis of N⁴-(3-bromophenyl)-7-(2-chlorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (Compound 11a)

Step 1: Synthesis of N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

-

To a round-bottomed flask, add 2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and 3-bromoaniline (B18343) (2.0 eq) in isopropanol (B130326) (10 mL/mmol of pyrimidine).

-

Add 3 drops of concentrated HCl.

-

Reflux the reaction mixture for 4 hours.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in methanol (B129727) and add silica (B1680970) gel to form a plug.

-

Purify the product by column chromatography on silica gel using a gradient of methanol in chloroform (B151607) (e.g., 2% methanol in chloroform).

Step 2: Benzylation with this compound (to yield a related compound, illustrating the general method)

Note: The specific synthesis of 11a uses 2-chlorobenzyl bromide. The following is a general procedure for N7-benzylation.

-

To a solution of N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (1.0 eq) in anhydrous DMF (10 mL/mmol), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the appropriately substituted benzyl bromide (e.g., 2-chlorobenzyl bromide for 11a) (1.1 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

II. Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Phthalazinone Derivatives

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing DNA single-strand breaks.[5][6] Inhibiting PARP-1 in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, leads to synthetic lethality.[7][8] this compound can be used to synthesize phthalazinone-based PARP inhibitors, which have shown significant anti-proliferative activity.[9][10]

Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair

Quantitative Data: In Vitro PARP-1 Inhibition and Anti-Proliferative Activity

| Compound | Substitution on Benzyl Ring | PARP-1 IC₅₀ (nM) | A549 Lung Carcinoma IC₅₀ (µM) at 48h |

| 16a | H | >1000 | >10 |

| 16b | 4-F | 155 | 1.2 |

| 16c | 4-Cl | 123 | 0.9 |

| 16d | 4-Br | 210 | 2.5 |

| Olaparib (Std.) | - | 139 | 3.1 |

Data sourced from literature.[9]

Experimental Protocol: Synthesis of 4-(4-Fluorobenzyl)phthalazin-1(2H)-one (Compound 16b)

Note: The following is a representative synthesis. This compound would be used in place of 4-fluorobenzyl bromide to synthesize the corresponding analog.

-

To a solution of phthalazin-1(2H)-one (1.0 eq) in anhydrous DMF (15 mL/mmol), add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 4-fluorobenzyl bromide (1.2 eq) in anhydrous DMF.

-

Stir the reaction mixture at 80 °C for 6 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure product.

III. Tubulin Polymerization Inhibitors: 1,2,4-Triazole Analogs

Microtubules are essential for mitotic spindle formation and chromosome segregation during cell division.[5][11] Agents that interfere with tubulin polymerization can induce cell cycle arrest and apoptosis, making them effective anti-cancer drugs.[5] The synthesis of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs represents a class of tubulin inhibitors.[6][11]

Signaling Pathway: Microtubule Dynamics in Mitosis

Quantitative Data: In Vitro Anti-Cancer Activity

| Compound | R Group on N-aryl | Mean Growth Percent (GP) | Percent Growth Inhibition (PGI) | Most Sensitive Cell Line (PGI) |

| 4a | 4-F | 102.53 | -2.53 | - |

| 4e | 4-Cl | 100.21 | -0.21 | SNB-75 (41.25) |

| 4i | 4-OCH₃ | 97.48 | 2.52 | SNB-75 (38.94) |

Data from NCI-60 cell line screen at 10⁻⁵ M.[6][11]

Experimental Protocol: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine (Compounds 4a-j)

Step 1: Synthesis of Substituted Phenyl Urea (B33335)

-

Dissolve the substituted aniline (B41778) (1.0 eq) in a mixture of glacial acetic acid and water.

-

Add a solution of sodium cyanate (B1221674) (1.1 eq) in water dropwise with stirring.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Collect the precipitated product by filtration, wash with water, and dry.

Step 2: Synthesis of N-(Substituted phenyl)hydrazine carboxamide

-

To a solution of the substituted phenyl urea (1.0 eq) in ethanol, add hydrazine (B178648) hydrate (B1144303) (5.0 eq).

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture and collect the precipitated product by filtration.

Step 3: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine